8-(3-bromophenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-bromophenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains bromine, nitrogen, sulfur, and carbon atoms in its structure, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of bromophenyl groups: Bromination reactions using bromine or bromine-containing reagents.
Formation of the carbonitrile group: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might interact with enzymes, receptors, or other proteins, altering their function. The presence of bromine atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chlorophenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The unique combination of bromine atoms and the specific structure of 8-(3-bromophenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C20H15Br2N3OS |
---|---|
Molecular Weight |
505.2 g/mol |
IUPAC Name |
8-(3-bromophenyl)-3-(4-bromophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15Br2N3OS/c21-14-4-6-16(7-5-14)24-11-25-19(26)9-17(13-2-1-3-15(22)8-13)18(10-23)20(25)27-12-24/h1-8,17H,9,11-12H2 |
InChI Key |
JKOYOTKWJXAANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Br)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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